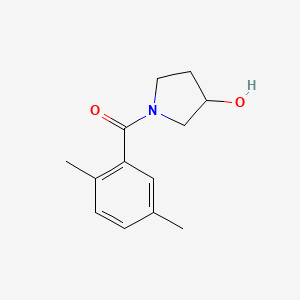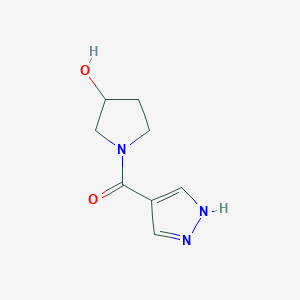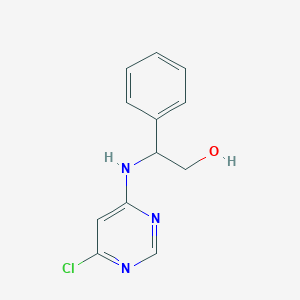
2-((6-Chloropyrimidin-4-yl)amino)-2-phenylethan-1-ol
Vue d'ensemble
Description
“2-((6-Chloropyrimidin-4-yl)amino)ethanol” is a chemical compound with the CAS Number: 22177-94-2 . It has a molecular weight of 173.6 .
Molecular Structure Analysis
The molecular formula of “2-((6-Chloropyrimidin-4-yl)amino)ethanol” is C6H8ClN3O . The InChI code is 1S/C6H8ClN3O/c7-5-3-6 (8-1-2-11)10-4-9-5/h3-4,11H,1-2H2, (H,8,9,10) .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique
Supramolecular Structures
The study of supramolecular structures constructed by 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate reveals the influence of hydrogen bonding on base pairing and molecular packing in aminopyrimidine structures. This research provides insights into nucleic acid structures and functions, highlighting the potential of these compounds in understanding biological processes and designing nucleic acid-based materials. The formation of molecular columns and hydrophilic tubes through various hydrogen bonds in these structures showcases the complexity and versatility of aminopyrimidines in supramolecular chemistry (Cheng et al., 2011).
Fluorescent Sensors
A study on the development of turn-on ESIPT-based fluorescent sensors for the detection of aluminum ions, utilizing derivatives of aminopyrimidines, demonstrates their application in environmental and biological monitoring. These sensors exhibit high sensitivity and specificity towards aluminum ions and have been successfully used for bacterial cell imaging, indicating their potential in biomedical imaging and diagnostics (Yadav & Singh, 2018).
Antimicrobial Activity
The synthesis of novel formamidine derivatives containing the 2-chloropyrimidin-4-yl moiety has been explored for antimicrobial applications. These compounds have shown promising antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).
Antitumor Activities
Research into the synthesis of N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives and their evaluation for antitumor activities highlights the therapeutic potential of aminopyrimidine derivatives. Some synthesized compounds exhibited significant antitumor activities, underscoring their potential as leads for the development of new anticancer drugs (De-qing, 2011).
Antioxidant Properties
The synthesis and evaluation of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities indicate the broad applicability of aminopyrimidine derivatives in medicinal chemistry. Some compounds showed promising antioxidant properties, suggesting their potential use in the development of antioxidant therapies (Saundane et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(6-chloropyrimidin-4-yl)amino]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-11-6-12(15-8-14-11)16-10(7-17)9-4-2-1-3-5-9/h1-6,8,10,17H,7H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEDPCYEZYWAHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


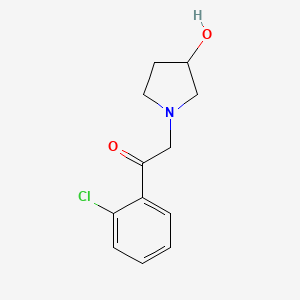
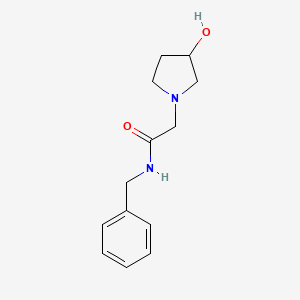

![1-{[4-(Methylsulfanyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1468550.png)
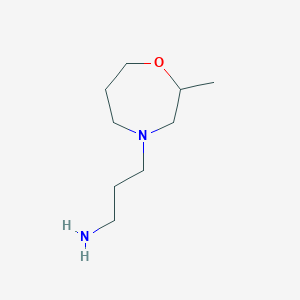
![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)
![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)
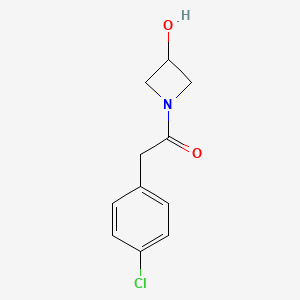
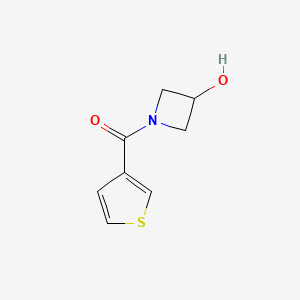

![1-[(4-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468562.png)
